2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
CAS No.: 2098051-17-1
Cat. No.: VC3139438
Molecular Formula: C12H11N3OS
Molecular Weight: 245.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098051-17-1 |
|---|---|
| Molecular Formula | C12H11N3OS |
| Molecular Weight | 245.3 g/mol |
| IUPAC Name | 2-(3-thiophen-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl)acetonitrile |
| Standard InChI | InChI=1S/C12H11N3OS/c13-4-5-15-10-3-6-16-8-9(10)12(14-15)11-2-1-7-17-11/h1-2,7H,3,5-6,8H2 |
| Standard InChI Key | DEHMTIXHIYQLSQ-UHFFFAOYSA-N |
| SMILES | C1COCC2=C1N(N=C2C3=CC=CS3)CC#N |
| Canonical SMILES | C1COCC2=C1N(N=C2C3=CC=CS3)CC#N |
Introduction
The compound 2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile is a heterocyclic molecule that integrates multiple functional groups and structural features, including a thiophene ring, a pyrano[4,3-c]pyrazole core, and an acetonitrile moiety. Such compounds are of significant interest in medicinal and synthetic organic chemistry due to their potential biological activities and diverse applications in drug discovery.
Structural Features
The molecular structure of this compound can be broken down into the following components:
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Thiophene Ring: A sulfur-containing five-membered aromatic ring that contributes to electronic properties and potential biological activity.
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Pyrano[4,3-c]pyrazole Core: A fused heterocyclic system combining pyrazole (a five-membered ring containing two nitrogen atoms) with a pyran ring (a six-membered oxygen-containing ring). This core is known for its pharmacological relevance.
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Acetonitrile Group (-CH₂CN): A nitrile functional group that enhances the compound's reactivity and solubility.
This combination of features makes the compound a promising candidate for further exploration in chemical and pharmaceutical research.
Synthesis
The synthesis of pyrano[4,3-c]pyrazole derivatives like this compound typically involves multicomponent reactions (MCRs) due to their efficiency and simplicity. A general synthetic pathway includes:
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Starting Materials:
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Thiophene-2-carbaldehyde
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Hydrazine hydrate
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Malononitrile
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Ethyl acetoacetate or other β-ketoesters
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Reaction Mechanism:
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Formation of an intermediate pyrazolone via condensation of hydrazine hydrate with ethyl acetoacetate.
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Reaction with thiophene-2-carbaldehyde and malononitrile under basic or catalytic conditions to form the pyrano[4,3-c]pyrazole framework.
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Conditions:
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Solvents such as ethanol or methanol.
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Catalysts like piperidine or triethylamine.
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Reflux or microwave-assisted heating.
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This approach ensures high yields and purity while minimizing side reactions.
Characterization
The structure of the compound is confirmed using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR):
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-NMR: Signals corresponding to aromatic protons (thiophene), methylene groups (-CH₂), and pyrazole hydrogens.
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-NMR: Peaks for nitrile carbon (-CN), aromatic carbons, and sp³ carbons in the pyrano ring.
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Infrared Spectroscopy (IR):
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Strong absorption bands for nitrile (-C≡N) at ~2200 cm.
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Bands for C-H stretching in aromatic and aliphatic regions (~3000 cm).
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Mass Spectrometry (MS):
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Molecular ion peak confirming molecular weight.
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X-ray Crystallography (if applicable): Provides detailed three-dimensional structural information.
Biological Activity
Compounds with similar structural motifs have shown a wide range of biological activities, including:
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Anti-inflammatory: Pyrano[4,3-c]pyrazoles have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
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Antimicrobial: Effective against Gram-positive and Gram-negative bacteria due to the presence of heteroatoms like sulfur and nitrogen.
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Anticancer: Potential cytotoxic effects by interacting with DNA or enzymes involved in cell proliferation.
Preliminary studies using molecular docking could predict interactions with biological targets, guiding further experimental validation.
Applications
This compound's unique structure makes it suitable for:
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Drug Development:
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As a lead compound for anti-inflammatory or anticancer agents.
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Scaffold optimization through medicinal chemistry approaches.
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Material Science:
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Potential use in organic electronics due to the thiophene moiety's conductive properties.
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